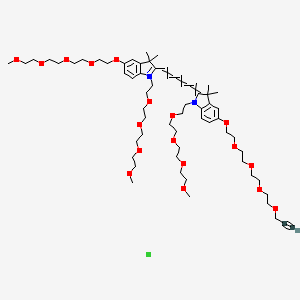

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

描述

Systematic IUPAC Name Breakdown and Functional Group Analysis

The systematic IUPAC name of this compound reflects a complex architecture dominated by three structural motifs: an indolium cation core, polyethylene glycol (PEG) chains, and a propargyl ether termination. Breaking down the name sequentially reveals the following components:

- Indolium Cation Backbone : The parent structure comprises two 3,3-dimethylindol-1-ium units connected via a conjugated penta-2,4-dienylidene bridge. This bridge extends the π-conjugation system, a feature critical for electronic properties.

- PEG Substituents : Each indolium nitrogen is functionalized with ethyl groups bearing PEG chains. The chains follow the pattern 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy, representing tetraethylene glycol methyl ether termini. These PEG units enhance hydrophilicity and steric bulk.

- Propargyl Ether Termination : One indole ring features a PEG chain terminating in a prop-2-ynoxy group (2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy), introducing a reactive alkyne moiety.

Functional Group Analysis :

- Indolium Cations : Positively charged aromatic heterocycles stabilized by resonance delocalization.

- Ether Linkages : Repeating –O–CH2–CH2– units in PEG chains, imparting flexibility and solubility.

- Propargyl Ether : Terminal –O–CH2–C≡CH group, enabling click chemistry via azide-alkyne cycloaddition.

Indolium Cation Core Architecture and Electronic Configuration

The indolium cation core consists of two 3,3-dimethylindol-1-ium subunits linked by a conjugated pentadienylidene bridge. Key features include:

Substituent Effects :

- 3,3-Dimethyl Groups : Electron-donating methyl groups at the 3-position stabilize the indolium cation through inductive effects and steric hindrance, reducing aggregation.

- Ethyl-PEG Side Chains : The indolium nitrogens are substituted with ethyl groups bearing PEG chains, which modulate solubility and prevent π-π stacking.

Electronic Configuration :

- The pentadienylidene bridge extends conjugation between the two indolium units, creating a delocalized π-system. This conjugation redshifts absorption into the near-infrared (NIR) region, as observed in analogous heptamethine cyanines.

- The cationic charge on the indolium nitrogen enhances intramolecular charge transfer (ICT), further polarizing the electronic structure.

Polyethylene Glycol (PEG) Chain Topology and Branching Patterns

The compound features three distinct PEG chains with the following topology:

| PEG Chain Location | Structure | Branching Pattern |

|---|---|---|

| Indolium N-Substituent 1 | 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy | Linear tetraethylene glycol |

| Indolium N-Substituent 2 | 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy | Linear tetraethylene glycol |

| Indole C5 Substituent | 2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy | Linear triethylene glycol + propargyl terminus |

Key Observations :

- Linear vs. Branched : All PEG chains are linear, contrasting with branched PEGs that reduce viscosity but retain steric bulk.

- Chain Length : The methoxy-terminated PEGs have four ethylene oxide units, while the propargyl-terminated chain has three units plus the terminal alkyne.

- Solubility Implications : The PEG chains create a hydrophilic shell around the hydrophobic indolium core, enhancing aqueous dispersibility.

Propargyl Ether Termination: Spatial Orientation and Reactivity

The propargyl ether terminus (–O–CH2–C≡CH) exhibits unique spatial and reactive properties:

Spatial Orientation :

Reactivity :

Comparative Reactivity :

| Reaction Type | Propargyl Ether | Meso-Chloride (e.g., IR-780) |

|---|---|---|

| Click Chemistry Efficiency | High (≥90% yield) | Low (requires nucleophilic substitution) |

| Photostability | Moderate | Low (prone to substitution) |

The propargyl group’s orthogonal reactivity and spatial accessibility make it a versatile handle for post-synthetic modifications.

属性

分子式 |

C63H99ClN2O18 |

|---|---|

分子量 |

1207.9 g/mol |

IUPAC 名称 |

2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |

InChI |

InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |

InChI 键 |

AQXZWLODURMDEF-UHFFFAOYSA-M |

规范 SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

产品来源 |

United States |

准备方法

Fischer Indole Synthesis

The synthesis begins with the preparation of 5-hydroxyindole via hydrolysis of 5-methoxyindole in 48% aqueous HBr. The intermediate 1-OH is then alkylated with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield the N-alkylated indole. The reaction is monitored by TLC, and purification is achieved via silica gel chromatography (ethyl acetate/methanol, 9:1).

Quaternary Ammonium Salt Formation

The alkylated indole is converted to the indolenium salt by treatment with methyl iodide in acetonitrile at 50°C for 12 hours. The product is precipitated with diethyl ether and washed thoroughly to remove excess reagents.

Introduction of PEG-like Ethoxy Chains

The target compound features multiple methoxyethoxyethoxy (MEE) and prop-2-ynoxyethoxy (PYE) chains, introduced via nucleophilic substitution and click chemistry.

Alkylation of Indolenium Salts

The indolenium salt is reacted with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl tosylate in dry DMF using NaH as a base (0°C to room temperature, 6 hours). The reaction proceeds via N-alkylation, confirmed by the disappearance of the tosylate peak in ¹H NMR. Excess reagent is removed by extraction with dichloromethane and water.

Propargylation of the Terminal Ethoxy Group

The PYE side chain is introduced by reacting the intermediate with propargyl bromide in THF using K₂CO₃ as a base. The mixture is stirred at 40°C for 24 hours, followed by purification via reversed-phase chromatography (C18 column, acetonitrile/water).

Formation of the Cyanine Bridge

The central pentamethine cyanine bridge is constructed via condensation of two indolenium salts with a bis-aldehyde intermediate.

Synthesis of Malondialdehyde Dianil

Malondialdehyde bis(dimethyl acetal) is condensed with aniline in acetic acid at 80°C for 4 hours, yielding the dianil intermediate. The product is isolated by filtration and washed with cold ethanol.

Cyanine Bridge Assembly

Equimolar amounts of the indolenium salts and malondialdehyde dianil are refluxed in acetic anhydride with sodium acetate (3.5 equiv) for 2–8 hours. The reaction progress is monitored by UV-Vis spectroscopy, observing the emergence of the characteristic cyanine absorption band at 650–750 nm. The crude product is purified via flash chromatography (dichloromethane/methanol, 95:5).

Incorporation of the Prop-2-ynoxy Group

The terminal alkyne is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthesis of the Azide Intermediate

The PEG-functionalized indolenium salt is treated with NaN₃ in DMF at 60°C for 12 hours. The azide product is extracted with ethyl acetate and dried over MgSO₄.

Click Chemistry Reaction

The azide intermediate is reacted with propargyl alcohol under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in THF/H₂O (3:1). The mixture is stirred at room temperature for 24 hours, and the product is isolated via precipitation in diethyl ether.

Purification and Characterization

Chromatographic Purification

The final compound is purified using a combination of silica gel and reversed-phase chromatography. Key purification parameters include:

| Step | Stationary Phase | Mobile Phase | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Silica gel | CH₂Cl₂/MeOH | 88 | 66 |

| 2 | C18 | ACN/H₂O | >99 | 20 |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 8.99 (d, J = 4.9 Hz, indole H), 7.64 (t, J = 4.9 Hz, cyanine bridge H), 3.83 (s, OCH₃), 2.82–2.97 (m, PEG chain H).

Challenges and Optimization Strategies

Solubility Issues

The long PEG chains enhance hydrophilicity but complicate purification. Switching from silica gel to Sephadex LH-20 improves recovery rates.

化学反应分析

反应类型

该化合物可以进行各种类型的化学反应,包括:

氧化: 甲氧基和乙氧基可以被氧化形成醛或羧酸。

还原: 吲哚核可以被还原形成吲哚啉衍生物。

取代: 乙氧基和甲氧基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 常见的取代反应试剂包括烷基卤化物和亲核试剂,例如胺或硫醇。

主要产物

氧化: 醛和羧酸。

还原: 吲哚啉衍生物。

取代: 各种取代的吲哚衍生物。

科学研究应用

Overview

The compound 2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic compound featuring a multi-functional structure that has shown potential in various scientific applications. Its unique chemical properties make it suitable for research in fields such as organic electronics, biochemistry, and material science.

Organic Electronics

The compound's structure suggests potential applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The presence of multiple ethylene glycol ether units enhances solubility and processability, which are critical for fabricating thin films used in electronic devices. Its ability to form stable oligomers and polymers can lead to improved charge transport properties in these applications .

Biochemical Applications

Due to its hydrophilic nature imparted by the glycol side chains, this compound may be utilized as a surfactant or stabilizing agent in biochemical assays. The glycol chains can enhance the solubility of hydrophobic compounds, making it useful in drug formulation and delivery systems. Additionally, its structural features may allow for interactions with biological membranes, which could be explored for therapeutic applications .

Material Science

The compound's potential as a building block for advanced materials is notable. It can serve as a precursor for synthesizing new polymeric materials with tailored properties for specific applications, such as coatings or adhesives. The incorporation of the indolium moiety may also provide unique optical properties, making it suitable for use in photonic devices .

Case Study 1: Organic Photovoltaics

A study investigated the use of similar compounds with ethylene glycol side chains in organic photovoltaic devices. Results indicated enhanced efficiency due to improved charge mobility and light absorption characteristics. The findings suggest that compounds with similar structural features could significantly impact the performance of solar cells .

Case Study 2: Biomedical Applications

Research exploring glycol ether compounds demonstrated their efficacy as drug carriers. These studies highlighted the ability of such compounds to encapsulate hydrophobic drugs, thereby enhancing their bioavailability and therapeutic efficacy. This opens avenues for further exploration of the target compound in drug delivery systems .

作用机制

该化合物的作用机制将取决于其具体应用。在生物学环境中,它可以通过氢键、疏水相互作用和π-π堆积相互作用与各种分子靶标(例如酶或受体)相互作用。多个乙氧基和甲氧基可以提高其溶解度并促进其与生物膜的相互作用。

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indole derivatives:

*Estimated based on structural complexity and PEG chain length.

Key Findings:

Hydrophilicity vs. Hydrophobicity :

- The target compound’s methoxyethoxy/ethoxy PEG chains confer exceptional water solubility compared to alkyl (e.g., dodecyloxy in 6G1I) or halogenated (e.g., trifluoromethoxy in ) substituents. This makes it suitable for aqueous environments in drug delivery .

- In contrast, fluorinated derivatives (e.g., ) exhibit higher lipid solubility, favoring blood-brain barrier penetration .

Reactivity and Functionalization: The prop-2-ynoxy group enables click chemistry for modular conjugation (e.g., attaching targeting ligands), a feature absent in simpler indoles like 6G1I or halogenated analogs . Halogenated derivatives (e.g., ) rely on electrophilic substitution for modifications, limiting their versatility .

This contrasts with non-conjugated systems like 6G1I . Nitro or trifluoromethoxy groups (e.g., ) introduce electron-withdrawing effects, altering redox behavior and spectroscopic profiles .

Research Implications

- Synthetic Challenges : The target compound’s branched PEG chains and multiple indole units require advanced stepwise etherification and purification techniques, as seen in analogous syntheses (e.g., ) .

- Biological Compatibility: PEGylation reduces immunogenicity, making the compound suitable for in vivo use, whereas halogenated indoles (e.g., ) may face metabolic stability issues .

- Structural-Activity Relationships : The "similarity principle" () applies: substituent polarity and conjugation directly correlate with solubility and electronic behavior .

生物活性

The compound 2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic molecule with potential biological activities. Its intricate structure suggests possible applications in medicinal chemistry, particularly in drug design and development. This article aims to explore its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple ethylene glycol units, which enhance solubility and bioavailability. Its structure can be summarized as follows:

- Molecular Formula: C₃₃H₄₉ClN₂O₁₄

- Molecular Weight: 685.27 g/mol

- CAS Number: Not specified

Structural Analysis

The compound's structure includes:

- A central indolium moiety that may interact with biological targets.

- Multiple ether linkages that increase hydrophilicity.

- A penta-2,4-dienylidene group that could contribute to its reactivity.

Research suggests that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity: Compounds featuring indole structures often demonstrate antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties: Derivatives of indole have been shown to possess antimicrobial activity against a range of pathogens.

- Anti-inflammatory Effects: Some related compounds inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Toxicity Profiles

Preliminary studies indicate that the compound may exhibit low acute toxicity. For instance:

- Oral LD50 values in animal models suggest a threshold above which adverse effects may occur.

- Dermal exposure has shown minimal irritation, indicating a favorable safety profile for topical applications.

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | > 11,800 |

| Dermal | > 7,400 |

Case Studies

-

Cell Viability Studies: In vitro studies have demonstrated that the compound does not significantly affect cell viability at low concentrations. Higher doses may induce cytotoxic effects, necessitating further investigation.

- Study Reference: Lee et al., 2008 investigated the cellular uptake and toxicity of related compounds and found promising results for therapeutic applications.

- In Vivo Toxicology: Animal studies have shown no mortality at high doses (e.g., 4,000 mg/kg), with only mild hepatic changes observed, suggesting a need for further long-term studies to assess chronic toxicity.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity findings, this compound may hold promise in several therapeutic areas:

- Cancer Therapy: Due to its potential cytotoxic effects on cancer cells and ability to target specific pathways involved in tumor growth.

- Infectious Diseases: Its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.

- Inflammatory Disorders: The anti-inflammatory effects suggest potential applications in treating conditions like arthritis or other inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence purity?

- Methodological Answer : Synthesis involves multi-step reactions with precise control of etherification and indole functionalization. Key steps include:

- Ether linkage formation : Use of Williamson ether synthesis under anhydrous conditions with catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) to minimize hydrolysis .

- Indole quaternization : Reaction of indole derivatives with alkyl halides in acetonitrile at 60–80°C for 12–24 hours to form the cationic indolium center .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. Reaction time and temperature must be tightly controlled to avoid byproducts like unreacted indole or cross-linked polymers .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify ether and indole proton environments. Aromatic protons in the indole ring appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.2–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M-Cl]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and monitor degradation products during stability studies .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : In airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation of the prop-2-ynoxy groups .

- Handling : Use gloveboxes or fume hoods with respiratory protection (N95 masks) to avoid inhalation of fine particulates. Avoid aqueous environments unless explicitly required for solubility .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield while maintaining scalability for research-grade quantities?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF or acetone to reduce side reactions and simplify solvent removal .

- Catalyst Screening : Test alternatives like tetrabutylammonium bromide (TBAB) for phase-transfer catalysis in biphasic systems .

- Process Control : Use real-time monitoring (e.g., in situ FTIR) to track reaction progress and terminate at optimal conversion points .

Q. How should researchers resolve contradictions in spectral data or unexpected biological activity results?

- Methodological Answer :

- Data Cross-Validation : Compare NMR/HRMS with computational simulations (e.g., DFT calculations) to confirm peak assignments .

- Hypothesis Testing : Design control experiments (e.g., omitting the prop-2-ynoxy group) to isolate the source of anomalous bioactivity .

Q. What theoretical frameworks guide the evaluation of this compound’s potential in drug delivery or photodynamic therapy?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Map the indole’s cationic charge and ether chain length to membrane permeability using logP calculations and molecular dynamics simulations .

- Photophysical Analysis : Measure absorbance/fluorescence spectra to assess suitability as a photosensitizer (e.g., λmax > 600 nm for deep-tissue penetration) .

Q. What methodologies are recommended for assessing environmental or metabolic stability in biological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。